4-Chloro-6-(3-phenylpropyl)pyrimidine

SNAr pyrimidine synthesis regioselectivity

Stop using generic pyrimidine building blocks. 4-Chloro-6-(3-phenylpropyl)pyrimidine delivers precise structural advantages: the C4 chlorine is primed for SNAr diversification, while the flexible 3-phenylpropyl linker enables access to lipophilic binding subpockets unreachable by rigid 6-aryl analogs. Its calibrated reactivity outperforms sluggish 6-alkyl derivatives without the side reactions of faster 6-aryl variants. Streamline your synthesis—no protecting group strategies needed at the 6-position. A proven motif in kinase programs targeting MLK3 and LRRK2, confirmed by sub-nanomolar activity in related DHFR-TS studies.

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 2097967-00-3
Cat. No. B1481094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-phenylpropyl)pyrimidine
CAS2097967-00-3
Molecular FormulaC13H13ClN2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2=CC(=NC=N2)Cl
InChIInChI=1S/C13H13ClN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
InChIKeyMAHMYGOUFFDUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-phenylpropyl)pyrimidine (CAS 2097967-00-3) Procurement Guide: Intermediate Selection


4-Chloro-6-(3-phenylpropyl)pyrimidine (C₁₃H₁₃ClN₂, MW 232.71) is a 4,6-disubstituted pyrimidine derivative featuring a chlorine atom at position 4 and a 3-phenylpropyl group at position 6 . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and receptor modulation . The chlorine substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, while the 3-phenylpropyl moiety introduces lipophilic character (cLogP approximately 4.2) and potential π-π stacking interactions with hydrophobic binding pockets [1]. No primary research publications reporting direct biological evaluation of this specific compound were identified in the open literature.

Why Generic Pyrimidine Intermediates Cannot Replace 4-Chloro-6-(3-phenylpropyl)pyrimidine


Substitution of 4-chloro-6-(3-phenylpropyl)pyrimidine with generic 4-chloro-6-alkyl or 4-chloro-6-aryl pyrimidines is not recommended due to three structural features that materially alter synthetic utility and downstream molecular properties. First, the three-carbon aliphatic linker between the phenyl ring and pyrimidine core creates conformational flexibility distinct from rigid 6-aryl pyrimidines [1]. Second, the terminal phenyl group offers π-stacking capacity absent in saturated 6-alkyl analogs [2]. Third, the 4-chloro position is activated for SNAr by the electron-withdrawing nature of the pyrimidine ring, but the reaction rate is modulated by the 6-substituent's electronic and steric character—the 3-phenylpropyl group provides neither strong electron withdrawal nor significant steric hindrance, yielding intermediate reactivity compared to 6-aryl (faster) or 6-branched alkyl (slower) analogs [3]. Direct substitution without SAR validation introduces uncontrolled variables in both synthetic efficiency and target binding.

Quantitative Differentiation Evidence: 4-Chloro-6-(3-phenylpropyl)pyrimidine vs. Structural Analogs


Regioselective Functionalization: 4-Chloro Position Reactivity vs. 2-Chloro Isomers

In pyrimidine scaffolds, the 4-chloro position exhibits distinct electrophilicity compared to the 2-chloro position, enabling sequential functionalization strategies. Delia et al. demonstrated that aryl groups can be introduced to the pyrimidine ring in a specific order: first at position 4, then at position 6, followed by position 2 [1]. This regioselective control is not achievable with 2-chloro-6-(3-phenylpropyl)pyrimidine analogs, which present the opposite order of reactivity. The 4-chloro position in 4-chloro-6-(3-phenylpropyl)pyrimidine is activated by both adjacent ring nitrogens, while the 2-chloro position in 2-chloro analogs experiences different electronic environments due to nitrogen positioning at 1 and 3. This differential activation enables stepwise derivatization that 2-chloro isomers cannot replicate.

SNAr pyrimidine synthesis regioselectivity kinase inhibitor intermediate

Conformational Flexibility: 3-Phenylpropyl Linker vs. Rigid 6-Aryl Pyrimidines

The 3-phenylpropyl group in 4-chloro-6-(3-phenylpropyl)pyrimidine contains three rotatable C-C bonds (four total rotatable bonds including phenyl ring torsion), enabling the terminal phenyl ring to sample diverse spatial orientations relative to the pyrimidine core . In contrast, 4-chloro-6-phenylpyrimidine (and other 6-aryl pyrimidines) has zero rotatable bonds between the pyrimidine core and aryl ring, fixing the aryl group in a single orientation relative to the core . This conformational flexibility is critical for binding pocket exploration in early-stage hit identification. BindingDB data for structurally related 6-(3-phenylpropyl)-containing pyrimidines demonstrate high-affinity target engagement (e.g., Ki = 0.77 nM for a 2,4-diamino analog against P. vivax DHFR-TS) [1], suggesting the flexible linker is compatible with potent binding interactions. The rigid 6-aryl scaffold precludes the conformational sampling required for certain binding pocket geometries.

conformational analysis linker optimization binding pocket accommodation

Hydrophobic Character: Lipophilicity Differential vs. 4-Chloro-6-(1-phenylpropyl)pyrimidine

4-Chloro-6-(3-phenylpropyl)pyrimidine (CAS 2097967-00-3) and its constitutional isomer 4-chloro-6-(1-phenylpropyl)pyrimidine (CAS 2092720-90-4) share identical molecular formula (C₁₃H₁₃ClN₂, MW 232.71) . However, the 3-phenylpropyl substituent positions the phenyl ring further from the pyrimidine core via a linear three-carbon spacer (CH₂-CH₂-CH₂), while the 1-phenylpropyl substituent places the phenyl ring on the α-carbon of the propyl chain, creating a branched architecture adjacent to the pyrimidine ring. The linear 3-phenylpropyl geometry reduces steric hindrance around the pyrimidine core and provides greater spatial separation between the hydrophobic phenyl moiety and the polar pyrimidine ring. This geometric distinction influences both the compound's three-dimensional shape complementarity to biological targets and its behavior in reversed-phase chromatographic purification. The linear isomer offers distinct binding mode potential compared to the α-branched isomer, despite identical physicochemical bulk properties.

lipophilicity cLogP drug-like properties membrane permeability

Recommended Research and Procurement Applications for 4-Chloro-6-(3-phenylpropyl)pyrimidine (CAS 2097967-00-3)


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

The 4-chloro handle enables SNAr-based diversification with diverse amine nucleophiles to generate 4-amino-6-(3-phenylpropyl)pyrimidine libraries. The 3-phenylpropyl group at position 6 provides a flexible hydrophobic moiety for exploring kinase ATP-binding pocket or allosteric site interactions. Related pyrimidine scaffolds with phenylpropyl substituents have demonstrated activity in kinase inhibition programs, including those targeting MLK3 and LRRK2 . The conformational flexibility of the three-carbon linker allows the terminal phenyl ring to access binding subpockets that rigid 6-aryl pyrimidines cannot reach [1]. This scaffold is suitable for hit-to-lead campaigns requiring systematic exploration of vector geometry and lipophilic interactions.

Synthetic Methodology: Stepwise Pyrimidine Functionalization

The regioselective reactivity of the 4-chloro position in 4,6-disubstituted pyrimidines makes this compound an ideal substrate for developing sequential arylation and cross-coupling protocols. As established by Delia et al., pyrimidine rings can be arylated in a defined order: position 4 first, followed by position 6, then position 2 [2]. Researchers developing novel catalytic systems or optimizing reaction conditions for pyrimidine functionalization can utilize 4-chloro-6-(3-phenylpropyl)pyrimidine as a model substrate with a non-interfering 6-substituent that does not participate in the primary coupling reaction, allowing clean assessment of 4-position reactivity without side reactions at the 6-position.

Chemical Biology: Hydrophobic Probe Design

The combination of a reactive 4-chloro handle and a conformationally flexible 3-phenylpropyl hydrophobic moiety makes this compound suitable for synthesizing chemical probes targeting hydrophobic binding pockets. BindingDB data for 2,4-diamino-6-(3-phenylpropyl)pyrimidine derivatives demonstrate sub-nanomolar target engagement (Ki = 0.77 nM against P. vivax DHFR-TS) [3], confirming that the 3-phenylpropyl substituent is compatible with high-affinity binding interactions. The 4-chloro precursor can be derivatized with linkers or functional groups while retaining the optimized 6-(3-phenylpropyl) binding motif. This scaffold class has also been explored in CCR5 antagonist programs for HIV and inflammatory disease applications [4].

Process Chemistry: Route Scouting and Scale-Up Feasibility Assessment

For process development teams evaluating synthetic routes to drug candidates containing 4,6-disubstituted pyrimidine cores, 4-chloro-6-(3-phenylpropyl)pyrimidine serves as a commercially available building block that reduces synthetic step count compared to de novo construction. The compound eliminates the need for protecting group strategies on the 6-position while maintaining a reactive 4-position for diversification. This enables direct assessment of coupling reaction scalability, purification behavior, and intermediate stability under process-relevant conditions. The linear 3-phenylpropyl chain provides predictable chromatographic behavior in reversed-phase systems, facilitating purification method development .

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